molecular formula C18H26N4O2 B2917207 N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-78-9

N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

Cat. No.: B2917207
CAS No.: 440330-78-9
M. Wt: 330.432
InChI Key: VVMIGHOPRPBTNU-UHFFFAOYSA-N
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Description

N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is a synthesized organic compound characterized by its unique structure

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Lab-Scale Synthesis: : N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is synthesized through a multi-step process. It generally involves the initial preparation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one, followed by the attachment of the hexanamide group and subsequent introduction of the isopentyl chain.

      • Step 1: : Synthesis of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one: This can be achieved by the cyclization of the appropriate benzoic acid derivative with hydrazine.

      • Step 2: : N-alkylation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one with hexanamide under basic conditions, typically using sodium hydride as the base.

      • Step 3: : Introduction of the isopentyl group, often accomplished through reductive amination or other suitable alkylation techniques.

    • Industrial Production Methods: : Industrially, the production of this compound might employ automated synthesis routes involving similar steps but optimized for larger scale production. Process engineering ensures the efficiency and yield of the target compound, with continuous monitoring of reaction conditions and product purity.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes

    • Oxidation: : The compound can undergo oxidation reactions primarily at the isopentyl side chain.

    • Reduction: : Reduction can occur at the triazinone ring, altering the electronic characteristics of the molecule.

    • Substitution: : The hexanamide group can undergo substitution reactions, especially nucleophilic substitutions due to the carbonyl group's reactivity.

  • Common Reagents and Conditions

    • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

    • Reduction: : Reductive agents such as lithium aluminum hydride or catalytic hydrogenation methods.

    • Substitution: : Nucleophiles like amines or alcohols in the presence of catalysts such as acid chlorides.

  • Major Products Formed

    • The reactions often yield derivatives of the parent compound, with modifications primarily at the isopentyl or hexanamide functional groups.

Scientific Research Applications

  • Chemistry

    • Used as a precursor in the synthesis of more complex organic molecules, especially in the design of new pharmaceuticals or agrochemicals.

    • Analyzed for its reactivity profile, helping to understand reaction mechanisms involving triazinone derivatives.

  • Biology and Medicine

    • Investigated for its ability to interact with specific enzymes or receptors, potentially leading to new therapeutic agents.

  • Industry

    • May find uses in the development of specialty chemicals with specific desired properties.

    • Potentially useful as an intermediate in the production of complex organic compounds for various industrial applications.

Mechanism of Action

The compound’s mechanism of action involves interactions at the molecular level, particularly with enzymes or cellular receptors. The triazinone ring may participate in hydrogen bonding or hydrophobic interactions with biological targets, affecting signaling pathways or enzymatic activities.

Comparison with Similar Compounds

  • Compounds such as N-isopropyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide share structural similarities but differ in the alkyl chain length or branching, which can significantly affect their chemical and biological properties.

  • Uniqueness

    • The specific structural arrangement of N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide imparts unique reactivity and potential biological activity, distinguishing it from other related compounds.

  • List of Similar Compounds

    • N-isopropyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

    • N-butyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

    • N-hexyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

  • Conclusion

    This compound is a compound with multifaceted applications across various scientific disciplines. Its unique structure allows it to participate in diverse chemical reactions, rendering it a valuable subject of study in both synthetic and applied chemistry.

    Properties

    IUPAC Name

    N-(3-methylbutyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H26N4O2/c1-14(2)11-12-19-17(23)10-4-3-7-13-22-18(24)15-8-5-6-9-16(15)20-21-22/h5-6,8-9,14H,3-4,7,10-13H2,1-2H3,(H,19,23)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VVMIGHOPRPBTNU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H26N4O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    330.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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